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molecular formula C10H10N2 B8727300 2-Amino-6-cyclopropylbenzonitrile

2-Amino-6-cyclopropylbenzonitrile

Cat. No. B8727300
M. Wt: 158.20 g/mol
InChI Key: IVOJITMHLDWGHS-UHFFFAOYSA-N
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Patent
US08633186B2

Procedure details

A 2-5 mL microwave vial containing 2-amino-6-bromobenzonitrile (1.0 eq., 1.0 mmol, 197 mg), cyclopropylboronic acid (1.3 eq., 1.3 mmol, 112 mg), and K3PO4 (3.5 eq., 3.5 mmol, 743 mg) was flushed with nitrogen. To this vial was added toluene (4 mL, Sure-Seal), water (200 μL), tricyclohexylphosphine (0.018 eq., 18.1 μmol, 88% pure, 20% in hexanes, 32 μL), and palladium (II) acetate (0.05 eq. “Pd,” trimer, 0.0167 mmol, 12 mg), all under nitrogen. The reaction vial was flushed with nitrogen, capped with a crimp-top septum, and microwaved for 30 minutes at 130° C. The reaction mixture was cooled to room temperature, partitioned between EtOAc (3 mL) and water (1 mL). The layers were separated, the water layer extracted EtOAc (2×3 mL), the combined organic layers dried over sodium sulfate. The EtOAc was filtered through a 0.45 μm PTFE fit to remove finely divided solids and concentrated on a rotary evaporator. The crude product was purified on silica gel (SiliaPrep 80 g cartridge, gradient elution from 10% EtOAc/hexanes to 40% EtOAc/hexanes, loaded in solution in 1:1 hexanes:DCM). The fractions containing product were concentrated on a rotary evaporator to give 2-amino-6-cyclopropylbenzonitrile (99 mg, 62.7%) as a waxy yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 0.668 (m, 2H), 0.979 (m, 2H), 1.978 (m, 1H), 5.882 (br. s, 2H), 6.128 (d, J=8 Hz, 1H), 6.546 (d, J=8 Hz, 1H), 7.129 (t, J=8 Hz, 1H).
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
743 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
12 mg
Type
catalyst
Reaction Step Two
Quantity
32 μL
Type
catalyst
Reaction Step Two
Name
Quantity
200 μL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6](Br)[C:3]=1[C:4]#[N:5].[CH:11]1(B(O)O)[CH2:13][CH2:12]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1(C)C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.O>[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:11]2[CH2:13][CH2:12]2)[C:3]=1[C:4]#[N:5] |f:2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
197 mg
Type
reactant
Smiles
NC1=C(C#N)C(=CC=C1)Br
Name
Quantity
112 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
K3PO4
Quantity
743 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
12 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
32 μL
Type
catalyst
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
200 μL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
vial was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
capped with a crimp-top septum
CUSTOM
Type
CUSTOM
Details
microwaved for 30 minutes at 130° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (3 mL) and water (1 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the water layer extracted EtOAc (2×3 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The EtOAc was filtered through a 0.45 μm PTFE
CUSTOM
Type
CUSTOM
Details
to remove finely divided solids
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica gel (SiliaPrep 80 g cartridge, gradient elution from 10% EtOAc/hexanes to 40% EtOAc/hexanes, loaded in solution in 1:1 hexanes:DCM)
ADDITION
Type
ADDITION
Details
The fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 99 mg
YIELD: PERCENTYIELD 62.7%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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